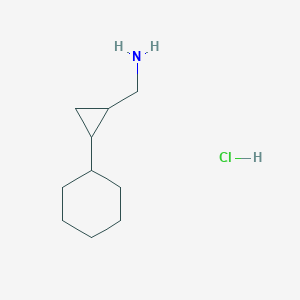

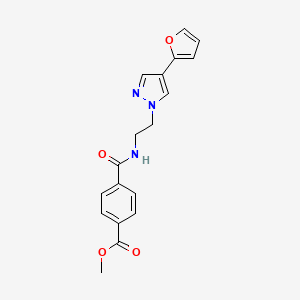

![molecular formula C16H13ClN2OS B2579432 2-(4-Chlorphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-carbaldehyd CAS No. 478029-59-3](/img/structure/B2579432.png)

2-(4-Chlorphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-carbaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazothiazole and benzothiazole derivatives are important in bioactive molecules including drugs . For example, imidazoles are known for their antibacterial, anti-ulcer, antidiabetic, anticancer, antioxidant, antifungal, anti-inflammatory, and cardiovascular activities . Similarly, benzothiazole derivatives can be used as anticancer, antibacterial, anti-inflammatory, anti-corrosion, antioxidant, antifungal, and antiproliferative .

Synthesis Analysis

Benzothiazoles can be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectral techniques including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (13C, 1H NMR), and mass spectra .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using IR, 1H-NMR, 13C-NMR spectra, and HRMS .Wissenschaftliche Forschungsanwendungen

Konstitutiver Androstane-Rezeptor (CAR)-Agonist

CITCO ist bekannt als ein konstitutiver Androstane-Rezeptor (CAR)-Agonist . CAR ist ein Kernrezeptor, der die Expression von Genen reguliert, die an der Arzneimittelverstoffwechselung und dem Transport beteiligt sind. Durch seine Agonistwirkung kann CITCO CAR stimulieren und diese Prozesse möglicherweise beeinflussen .

Studien zur Arzneimittelverstoffwechselung

Aufgrund seiner Rolle als CAR-Agonist kann CITCO in der wissenschaftlichen Forschung zur Untersuchung des Arzneimittelstoffwechsels verwendet werden. Es kann Forschern helfen zu verstehen, wie verschiedene Medikamente im Körper metabolisiert werden, was für die Entwicklung und Sicherheit von Medikamenten entscheidend ist .

Toxikologische Forschung

Die Wechselwirkung von CITCO mit CAR macht es auch für die toxikologische Forschung relevant. CAR spielt eine Rolle bei der Entgiftung von Fremdstoffen im Körper. Daher könnte CITCO verwendet werden, um zu untersuchen, wie der Körper auf verschiedene Toxine reagiert .

Entwicklung neuer Anti-Tuberkulose-Verbindungen

Benzothiazol-Derivate, zu denen CITCO gehört, wurden auf ihr Potenzial als Anti-Tuberkulose-Verbindungen untersucht . Obwohl CITCO selbst möglicherweise nicht für diesen Zweck getestet wurde, könnte seine Struktur die Synthese neuer Verbindungen mit antituberkulärer Aktivität inspirieren .

Molekular-Docking-Studien

Die Struktur-Wirkungs-Beziehungen neuer Benzothiazol-Derivate, einschließlich CITCO, können mithilfe von Molekular-Docking untersucht werden . Dies kann bei der Suche nach einem potenten Inhibitor mit verstärkter antituberkulärer Aktivität helfen .

Synthese neuer Verbindungen

Die einzigartige Struktur von CITCO könnte als Ausgangspunkt für die Synthese neuer Verbindungen dienen. Forscher könnten seine Struktur modifizieren, um neue Entitäten mit möglicherweise nützlichen Eigenschaften zu schaffen .

Wirkmechanismus

Target of Action

For instance, some imidazole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

Many imidazole and benzothiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites .

Biochemical Pathways

Imidazole and benzothiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Imidazole and benzothiazole derivatives are known to have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The compound’s interaction with proteins can lead to alterations in protein function and stability, which can have downstream effects on cellular processes.

Cellular Effects

The effects of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can affect cellular metabolism, resulting in altered energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which can have downstream effects on cellular function. The compound’s ability to interact with multiple targets makes it a versatile molecule with potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects within the cell.

Eigenschaften

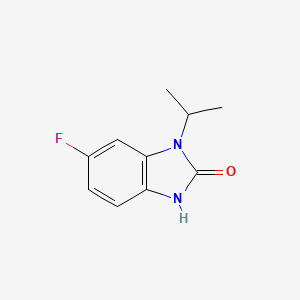

IUPAC Name |

2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h5-9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTMXRDVZHRKJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2579361.png)

![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2579372.png)